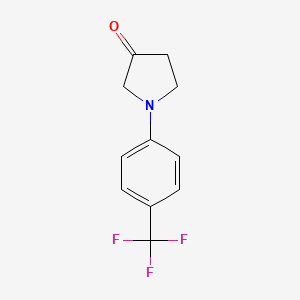![molecular formula C12H13Cl2NO3 B7541132 3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid](/img/structure/B7541132.png)
3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid, also known as DCPA, is a herbicide that is used to control broadleaf weeds in various crops. It was first introduced in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity.
科学研究应用
3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been used in various agricultural settings to control weeds in crops such as soybeans, corn, and cotton. This compound has also been used in turfgrass management to control weeds in golf courses, parks, and other recreational areas.
作用机制
3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid works by inhibiting the growth of broadleaf weeds. It does this by interfering with the biosynthesis of certain amino acids that are essential for plant growth. Specifically, this compound inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of tyrosine and phenylalanine. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to mammals and birds, making it a relatively safe herbicide to use. However, it can have negative effects on non-target organisms such as aquatic plants, insects, and soil microorganisms. This compound has been shown to reduce the diversity of soil microbial communities, which can have negative effects on soil health and nutrient cycling.
实验室实验的优点和局限性
3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid is a widely used herbicide in agricultural and turfgrass settings, making it readily available for lab experiments. Its low toxicity to mammals and birds also makes it a safe choice for experiments involving these organisms. However, its negative effects on non-target organisms such as soil microorganisms can make it difficult to use in experiments that require a diverse microbial community.
未来方向
There are several future directions for research on 3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid. One area of interest is the development of new formulations that can improve its efficacy and reduce its negative effects on non-target organisms. Another area of interest is the study of its effects on soil health and nutrient cycling, as well as its potential to impact ecosystem services such as carbon sequestration and water filtration. Finally, there is a need for more research on the long-term effects of this compound use on soil and ecosystem health.
合成方法
3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid can be synthesized by reacting 2,4-dichlorophenylacetonitrile with ethyl acrylate in the presence of sodium hydride. The resulting product is then hydrolyzed with hydrochloric acid to obtain this compound. This synthesis method is relatively simple and efficient, making it a popular choice for producing this compound in large quantities.
属性
IUPAC Name |
3-[3-(2,4-dichlorophenyl)propanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c13-9-3-1-8(10(14)7-9)2-4-11(16)15-6-5-12(17)18/h1,3,7H,2,4-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAAADCOQQBDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]-](/img/structure/B7541062.png)
![2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7541075.png)
![3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid](/img/structure/B7541086.png)

![1-[(E)-3-(2,4-dimethylphenyl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541107.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541108.png)
![2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid](/img/structure/B7541110.png)
![4-[4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7541124.png)
![2-[2-[3-(3,5-Dimethylpyrazol-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7541125.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]acetic acid](/img/structure/B7541126.png)

![3-[[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541149.png)